molecular formula C6H8N2O3S B14827264 N-(5-Hydroxypyridin-3-YL)methanesulfonamide

N-(5-Hydroxypyridin-3-YL)methanesulfonamide

Cat. No.: B14827264
M. Wt: 188.21 g/mol
InChI Key: OXRQYYSTCMQHRV-UHFFFAOYSA-N
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Properties

Molecular Formula

C6H8N2O3S

Molecular Weight

188.21 g/mol

IUPAC Name

N-(5-hydroxypyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C6H8N2O3S/c1-12(10,11)8-5-2-6(9)4-7-3-5/h2-4,8-9H,1H3

InChI Key

OXRQYYSTCMQHRV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=CN=C1)O

Origin of Product

United States

Preparation Methods

The synthesis of N-(5-Hydroxypyridin-3-YL)methanesulfonamide typically involves the reaction of 5-hydroxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N-(5-Hydroxypyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(5-Hydroxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the sulfonamide moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

N-(5-Hydroxypyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.

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